![molecular formula C13H13NO5 B172378 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione CAS No. 10298-40-5](/img/structure/B172378.png)
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for use in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
科学的研究の応用
The unique properties of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione make it a promising candidate for use in various fields of scientific research. One of its potential applications is in the field of biochemistry, where it can be used to study the interactions between proteins and nucleic acids. It has also been studied for its potential use in medicinal chemistry, where it has been found to have anti-inflammatory properties and may be useful in the development of new drugs.
作用機序
The mechanism of action of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is not fully understood, but it is thought to act as an inhibitor of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of DNA topoisomerase II, a protein that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione have been studied in various experimental models. It has been found to have anti-inflammatory effects, which may be due to its inhibition of COX-2 activity. It has also been shown to have anti-cancer properties, which may be due to its inhibition of DNA topoisomerase II activity. In addition, it has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione in lab experiments is its unique properties, which make it a promising candidate for use in various fields of study. However, one of the limitations is its potential toxicity, which may limit its use in certain experimental models. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for the study of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. One area of research could be the development of new drugs based on the compound, which may have applications in the treatment of inflammatory diseases and cancer. Another area of research could be the investigation of its interactions with proteins and nucleic acids, which may provide insights into its mechanism of action. Finally, future studies could focus on the optimization of the synthesis method to produce higher yields of the compound and to reduce its potential toxicity.
合成法
The synthesis of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione involves the condensation of 2,3-dihydro-1H-inden-1-one with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This synthesis method has been optimized to produce high yields of the compound and has been used in various studies to investigate the properties of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
特性
IUPAC Name |
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWOGMVAOYVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326908 |
Source


|
| Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10298-40-5 |
Source


|
| Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

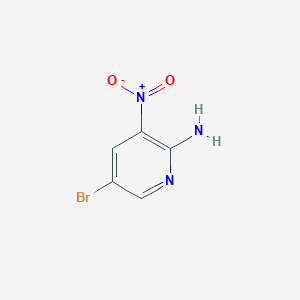
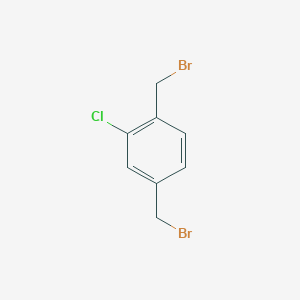
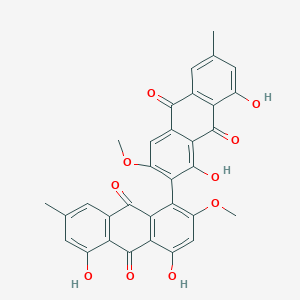
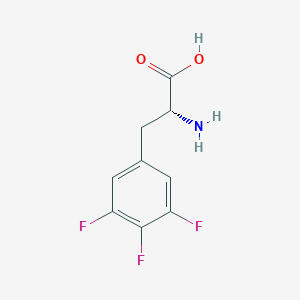

![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)

![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)
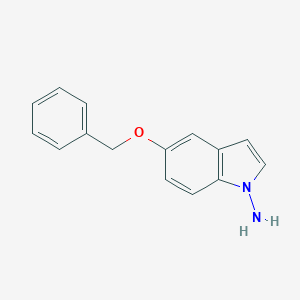


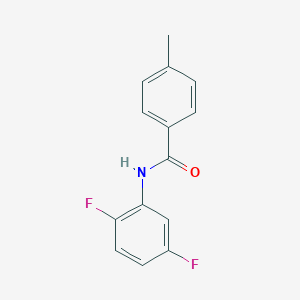
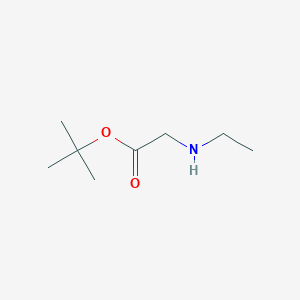
![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)